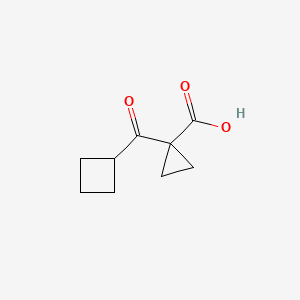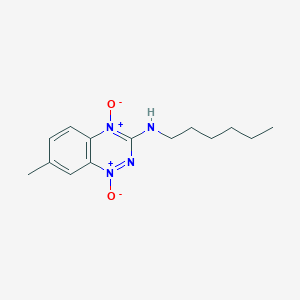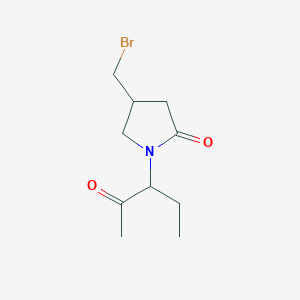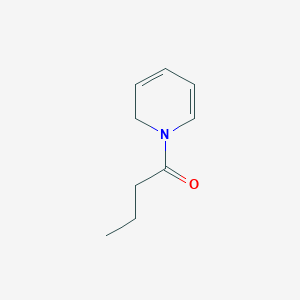![molecular formula C12H12ClN3O4 B14185634 1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-70-8](/img/structure/B14185634.png)
1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science. The presence of both chloro and dinitro functional groups, along with the azabicyclohexane core, makes it a versatile molecule for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods:
Annulation of Cyclopropane to Pyrrole Ring: One approach involves the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides, using direct oxidative cyclopropanation with aryl methyl ketones in the presence of a copper catalyst.
Sequential Tandem Closure of Two Rings: Another method involves the sequential tandem closure of two rings, which can be achieved through various cyclization reactions.
Simultaneous Formation of Two Rings: This method involves the simultaneous formation of two rings, often using photochemical or catalytic processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and azabicyclohexane moieties.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include amines.
Substitution: Products vary depending on the nucleophile used but can include ethers, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in mechanistic studies.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as photochromic materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its functional groups. The chloro and dinitro groups can participate in various chemical reactions, while the azabicyclohexane core provides a rigid framework that can influence the compound’s binding to targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of their functional groups.
Cyclopropylamines: These compounds have a similar core structure but lack the chloro and dinitro substituents.
Nitrobenzene Derivatives: Compounds with nitro groups on a benzene ring, but without the bicyclic structure.
Uniqueness
1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its combination of a rigid bicyclic core with reactive chloro and dinitro groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
923567-70-8 |
|---|---|
Fórmula molecular |
C12H12ClN3O4 |
Peso molecular |
297.69 g/mol |
Nombre IUPAC |
1-(5-chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H12ClN3O4/c1-14-5-7-4-12(7,6-14)8-2-9(13)11(16(19)20)3-10(8)15(17)18/h2-3,7H,4-6H2,1H3 |
Clave InChI |
PSKXRGIHPZVWJP-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC2(C1)C3=CC(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)


![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)










